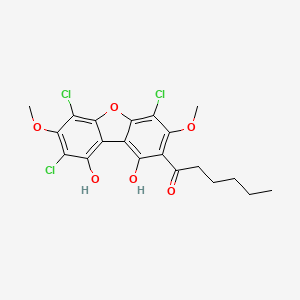
1-(4,6,8-Trichloro-1,9-dihydroxy-3,7-dimethoxydibenzofuran-2-yl)hexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4,6,8-Trichloro-1,9-dihydroxy-3,7-dimethoxydibenzofuran-2-yl)hexan-1-one is a natural product found in Heterostelium filamentosum and Dictyostelium purpureum with data available.
Scientific Research Applications
Applications in Polymer and Material Science
5-Hydroxymethylfurfural (HMF), a versatile reagent produced from plant biomass compounds, is a potential alternative feedstock for the chemical industry. It's anticipated to replace non-renewable hydrocarbon sources significantly. The review highlights advancements in synthesizing HMF from plant feedstocks and its applications in producing various materials including monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. Derivatives like 2,5-furandicarboxylic acid and 2,5-dimethylfuran are notable in this context. An extension of HMF applications is expected, making it a primary source of carbon and hydrogen for 21st-century chemistry (Chernyshev et al., 2017).
Environmental and Health Impact Studies
The literature on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) suggests that brominated compounds exhibit similar toxicity profiles to their chlorinated homologs. However, the exposure scenarios and potential health impacts of these compounds are not well-documented, signaling a significant data gap and necessitating further research (Birnbaum, Staskal, & Diliberto, 2003). Polychlorinated naphthalenes (PCNs) and their toxicological similarities with well-known environmental contaminants like PCDDs, PCDFs, and biphenyls (PCBs) also indicate a need for more investigation, especially regarding human exposure through dietary intake (Domingo, 2004).
Mechanisms of Toxicity and Environmental Behavior
Understanding the formation, chlorination, dechlorination, and destruction mechanisms of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) is vital due to their persistence and extreme toxicity. These compounds form almost inexorably in all thermal and combustion operations, and comprehending the mechanisms governing their behavior is crucial for mitigating their impact. The review acknowledges the complexity of these mechanisms and the need for further research to elucidate them fully (Altarawneh et al., 2009).
properties
Product Name |
1-(4,6,8-Trichloro-1,9-dihydroxy-3,7-dimethoxydibenzofuran-2-yl)hexan-1-one |
|---|---|
Molecular Formula |
C20H19Cl3O6 |
Molecular Weight |
461.7 g/mol |
IUPAC Name |
1-(4,6,8-trichloro-1,9-dihydroxy-3,7-dimethoxydibenzofuran-2-yl)hexan-1-one |
InChI |
InChI=1S/C20H19Cl3O6/c1-4-5-6-7-8(24)9-15(25)10-11-16(26)12(21)20(28-3)14(23)19(11)29-18(10)13(22)17(9)27-2/h25-26H,4-7H2,1-3H3 |
InChI Key |
HANVBLRSGDIVGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=C2C(=C1O)C3=C(C(=C(C(=C3O2)Cl)OC)Cl)O)Cl)OC |
synonyms |
1,9-dihydroxy-3,7-dimethoxy-2-hexanoyl-4,6,8-trichlorodibenzofuran AB 0022A AB0022A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



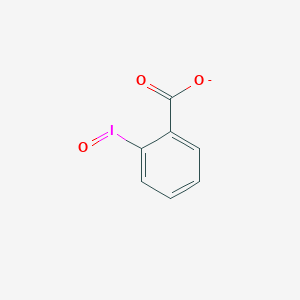
![N-[4-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]phenyl]acetamide](/img/structure/B1240651.png)
![(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one](/img/structure/B1240652.png)
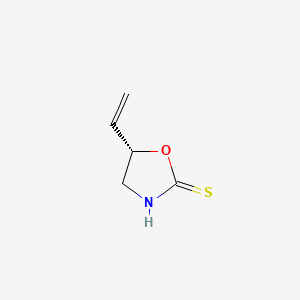
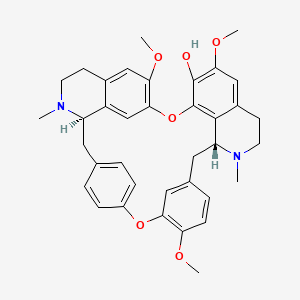
![2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B1240655.png)
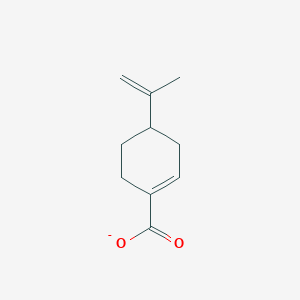
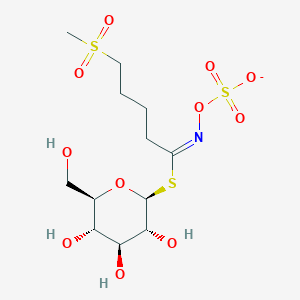
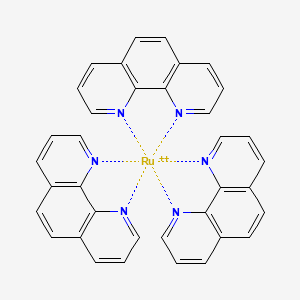

![1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea](/img/structure/B1240666.png)
![Benzamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-](/img/structure/B1240672.png)
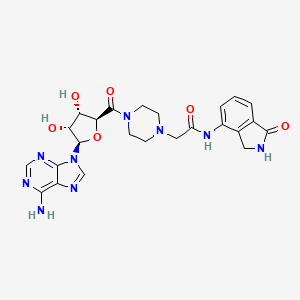
![[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1240674.png)